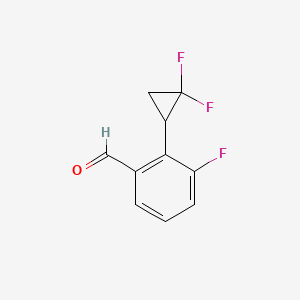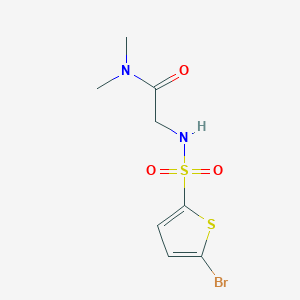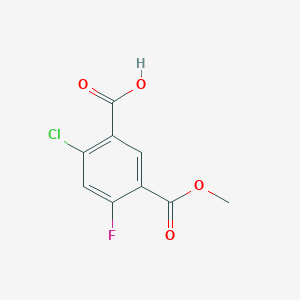
((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol: is a chiral compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a vinyl halide with a difluorocarbene source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The resulting cyclopropyl intermediate is then subjected to reduction to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: ((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: ((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol is used as a building block in organic synthesis
Biology: The compound’s chiral nature makes it valuable in the study of enzyme interactions and stereoselective processes. It can be used as a probe to investigate the mechanisms of enzymatic reactions.
Medicine: Research into this compound includes its potential as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of ((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s fluorine atoms and vinyl group contribute to its binding affinity and reactivity. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
(1R,3S)-1-Amino-3-(®-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986104): A potent S1P1 receptor modulator with similar structural features.
(1R,3S)-Camphoric acid: Used in supramolecular chemistry and forms adducts with various amines.
Uniqueness: ((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol stands out due to its difluorocyclopropyl moiety, which imparts unique chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C6H8F2O |
|---|---|
Peso molecular |
134.12 g/mol |
Nombre IUPAC |
[(1R,3S)-3-ethenyl-2,2-difluorocyclopropyl]methanol |
InChI |
InChI=1S/C6H8F2O/c1-2-4-5(3-9)6(4,7)8/h2,4-5,9H,1,3H2/t4-,5-/m0/s1 |
Clave InChI |
OGZZQJPRKPHCDB-WHFBIAKZSA-N |
SMILES isomérico |
C=C[C@H]1[C@@H](C1(F)F)CO |
SMILES canónico |
C=CC1C(C1(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



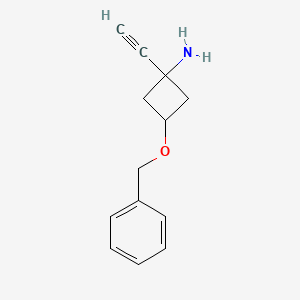
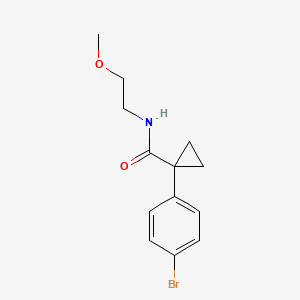
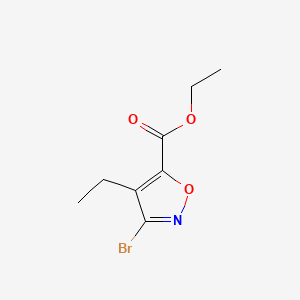
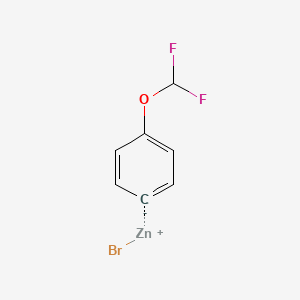




![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
